EMD-1204831 is a selective inhibitor of the receptor tyrosine kinase MET, also known as hepatocyte growth factor receptor. This compound has shown potential antineoplastic activity by disrupting MET-mediated signaling pathways, which are often overexpressed or mutated in various cancers, including lung, kidney, stomach, liver, and brain malignancies. EMD-1204831 belongs to a new class of potent c-Met inhibitors, which are being investigated for their therapeutic efficacy in cancer treatment .
EMD-1204831 was developed through a lead optimization process aimed at creating selective inhibitors for the c-Met receptor. It is classified under small molecule inhibitors specifically targeting receptor tyrosine kinases. The compound is part of a broader effort to develop targeted therapies that can inhibit aberrant signaling pathways involved in tumor growth and metastasis .
The synthesis of EMD-1204831 involves multiple steps of organic synthesis techniques typically used for developing small molecule inhibitors. While specific synthetic routes are proprietary, the general approach includes:
Further details on the exact synthetic pathway may not be publicly available due to proprietary restrictions from the developing institutions .
EMD-1204831 has a complex molecular structure characterized by its ability to selectively bind to the MET tyrosine kinase. While specific structural data (like SMILES or InChI) are not provided in the available literature, it is known that the compound's design allows it to effectively inhibit c-Met phosphorylation and subsequent downstream signaling pathways critical for tumor cell survival and proliferation .
The primary chemical reaction involving EMD-1204831 is its interaction with the MET receptor. Upon binding, EMD-1204831 inhibits the autophosphorylation of the receptor, which is essential for its activation. This inhibition leads to a decrease in downstream signaling cascades associated with tumor growth. The compound has been shown to have an inhibitory concentration (IC50) of approximately 9 nmol/L against c-Met, indicating its potency as an inhibitor .
The mechanism of action of EMD-1204831 revolves around its ability to bind selectively to the MET receptor. By inhibiting c-Met activity:
These properties are essential for understanding how EMD-1204831 behaves in biological systems and its potential formulation as a therapeutic agent .
EMD-1204831 is primarily being investigated for its role in cancer therapy as a selective c-Met inhibitor. Its applications include:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0